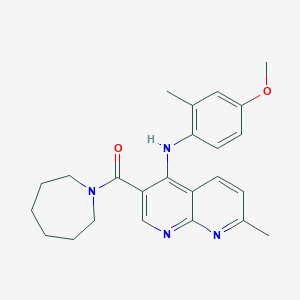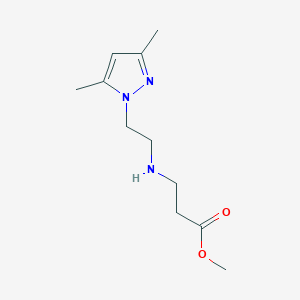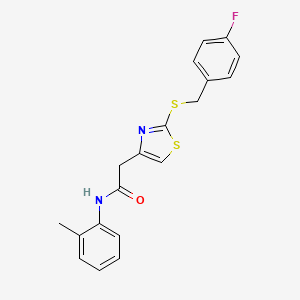
3-(azepan-1-ylcarbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including coupling-isomerization sequences and the use of specific reagents to introduce various functional groups. For instance, a study by Schramm et al. (2006) describes a one-pot, three-component process involving a coupling-isomerization-enamine-addition-cyclocondensation sequence to synthesize annelated 2-amino pyridines, which share structural motifs with the compound of interest (Schramm, Dediu, Oeser, & Müller, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(azepan-1-ylcarbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine" can be characterized by X-ray crystallography, revealing intricate hydrogen-bonding patterns and crystal packing. Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, which could be analogous to understanding the structural features of the target compound (Balderson, Fernandes, Michael, & Perry, 2007).
Applications De Recherche Scientifique
Electronic Coupling in Radical Cations
Research on similar chemical structures, like 1,3-bis[di(4-methoxyphenyl)amino]azulene, has shown significant findings in the field of electronic coupling. These compounds have been synthesized and analyzed using spectroscopic and electrochemical methods to estimate the electronic coupling between attached amine redox centers. Such studies reveal the potential of these compounds in electronic applications due to their ability to mediate strong electronic coupling, comparable to naphthalene systems, but with less positive redox potentials (Nöll et al., 2007).
Photolysis of Aryl Azides
Investigations into the photolysis of aryl azides bearing electron-withdrawing substituents have led to the synthesis of 3-substituted 2-methoxy-3H-azepines. These studies contribute to understanding the chemical behavior of azides and azepines under specific conditions, which is crucial for developing new synthetic pathways and materials (Purvis et al., 1984).
Transformations into Polyheterocyclic Compounds
The CAN-catalyzed three-component reaction involving primary amines and beta-dicarbonyl compounds has been explored for the synthesis of fused indoles that can be transformed into tetracyclic azepino[1,2-a]benzo[g]indole systems. This research opens up new avenues for creating complex heterocyclic structures that could be relevant in pharmaceutical and materials science (Suryavanshi et al., 2010).
Azepanium Ionic Liquids
The synthesis of azepanium ionic liquids from azepane highlights an innovative approach to creating new ionic liquids with potential applications in various industrial and environmental processes. Such transformations not only offer a method to utilize a byproduct of the polyamide industry but also provide ionic liquids with wide electrochemical windows, indicating their suitability as safe electrolytes (Belhocine et al., 2011).
Propriétés
IUPAC Name |
azepan-1-yl-[4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-14-18(30-3)9-11-21(16)27-22-19-10-8-17(2)26-23(19)25-15-20(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDCDLRROUPJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)
![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)



![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)
